molecular formula C14H20ClNO B13876116 4-chloro-N-(2-methyl-2-phenylpropyl)butanamide

4-chloro-N-(2-methyl-2-phenylpropyl)butanamide

Katalognummer: B13876116
Molekulargewicht: 253.77 g/mol
InChI-Schlüssel: PPKHREFMRDRWNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-N-(2-methyl-2-phenylpropyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone with a 4-chloro substituent and a 2-methyl-2-phenylpropyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methyl-2-phenylpropyl)butanamide can be achieved through a multi-step process. One common method involves the reaction of 4-chlorobutyryl chloride with 2-methyl-2-phenylpropylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-N-(2-methyl-2-phenylpropyl)butanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of substituted amides.

    Hydrolysis: Formation of 4-chlorobutyric acid and 2-methyl-2-phenylpropylamine.

    Oxidation and Reduction: Formation of N-oxides or amines.

Wissenschaftliche Forschungsanwendungen

4-chloro-N-(2-methyl-2-phenylpropyl)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-chloro-N-(2-methyl-2-phenylpropyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-methyl-2-phenylpropyl)butanamide
  • 4-chloro-N-(2-phenylethyl)butanamide
  • N-(2-methyl-2-phenylpropyl)acetamide

Uniqueness

4-chloro-N-(2-methyl-2-phenylpropyl)butanamide is unique due to the presence of both a 4-chloro substituent and a 2-methyl-2-phenylpropyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C14H20ClNO

Molekulargewicht

253.77 g/mol

IUPAC-Name

4-chloro-N-(2-methyl-2-phenylpropyl)butanamide

InChI

InChI=1S/C14H20ClNO/c1-14(2,12-7-4-3-5-8-12)11-16-13(17)9-6-10-15/h3-5,7-8H,6,9-11H2,1-2H3,(H,16,17)

InChI-Schlüssel

PPKHREFMRDRWNU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CNC(=O)CCCCl)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.